Thiophen-3-yl vs. Thiophen-2-yl Carbonyl Regioisomerism: Differential Metabolic Liabilities and CYP450 Interaction Profiles
The target compound incorporates a thiophen-3-yl carbonyl (3-thienyl), where the sulfur atom occupies the meta position relative to the carbonyl attachment point. This regioisomeric placement is known to alter the electron density distribution on the thiophene ring compared to thiophen-2-yl carbonyl analogs. In the broader thiophene medicinal chemistry literature, thiophene sulfur oxidation by cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) is the primary metabolic soft spot, and the position of the sulfur relative to electron-withdrawing substituents dictates the rate of S-oxidation and potential reactive metabolite formation [1]. Thiophen-3-yl regioisomers typically exhibit slower rates of CYP-mediated S-oxidation than thiophen-2-yl congeners due to altered frontier orbital energies at the sulfur atom [1]. The closest pharmacologically characterized analog, CHEMBL1771647, employs a thiophen-2-yl carbonyl and achieves an EC₅₀ of 430 nM at mGluR5 [2]; however, the thiophen-3-yl regioisomerism in the target compound may reduce CYP450-mediated sulfur oxidation susceptibility compared to this analog, though direct comparative metabolic stability data for this specific compound pair are not available in the public domain.
| Evidence Dimension | Predicted CYP450-mediated thiophene sulfur oxidation susceptibility based on regioisomeric position |
|---|---|
| Target Compound Data | Thiophen-3-yl carbonyl (sulfur meta to carbonyl) — predicted lower S-oxidation rate based on frontier molecular orbital analysis of thiophene regioisomers [1] |
| Comparator Or Baseline | CHEMBL1771647: thiophen-2-yl carbonyl (sulfur ortho to carbonyl); EC₅₀ = 430 nM at mGluR5 [2]. Thiophen-2-yl regioisomers typically exhibit higher CYP-mediated S-oxidation rates [1]. |
| Quantified Difference | Qualitative class-level inference; no direct head-to-head metabolic stability data available for this specific compound pair. Literature precedent indicates thiophene-3-yl substitution can reduce S-oxidation rate by 2- to 5-fold compared to thiophene-2-yl in certain structural contexts [1]. |
| Conditions | Inference drawn from general thiophene medicinal chemistry SAR and CYP450 substrate selectivity literature; requires experimental validation for this specific scaffold. |
Why This Matters
For procurement decisions in drug discovery campaigns where metabolic stability is a key screening criterion, the thiophen-3-yl regioisomer offers a structurally differentiated starting point that may avoid the rapid CYP-mediated clearance associated with thiophen-2-yl analogs, potentially reducing the need for early-stage metabolic blocking group introduction.
- [1] Dalvie DK, Kalgutkar AS, Khojasteh-Bakht SC, Obach RS, O'Donnell JP. Biotransformation reactions of five-membered aromatic heterocyclic rings. Chem Res Toxicol. 2002;15(3):269-299. Comprehensive review of thiophene, furan, and other five-membered heterocycle metabolism including S-oxidation regiochemical dependence. View Source
- [2] BindingDB BDBM50342449. CHEMBL1771647: EC₅₀ = 430 nM at human mGluR5 expressed in HEK293A cells (glutamate-induced calcium flux assay). View Source
